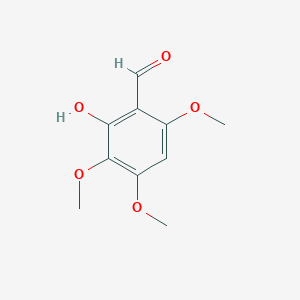
2-Hydroxy-3,4,6-trimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,4,6-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O5 It is a derivative of benzaldehyde, featuring three methoxy groups and one hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde typically involves the methylation and formylation of precursor compounds. One common method includes the methylation of 2,4,6-trihydroxybenzaldehyde followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like acetonitrile and heating to around 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,4,6-trimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Scientific Research Applications
2-Hydroxy-3,4,6-trimethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of these targets. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
3,4,5-Trimethoxybenzaldehyde: Similar structure with methoxy groups in different positions.
2,4,6-Trihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups .
Uniqueness
2-Hydroxy-3,4,6-trimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-hydroxy-3,4,6-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3 |
InChI Key |
LRGJWCQSWJHJKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















